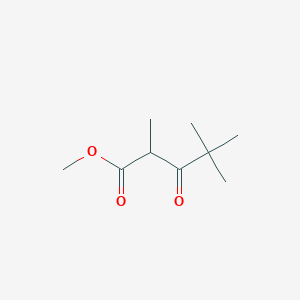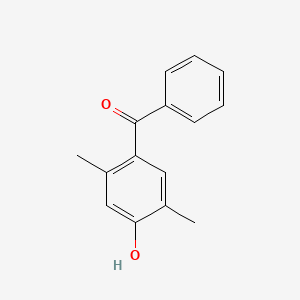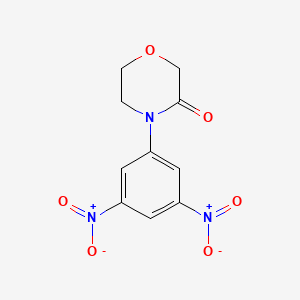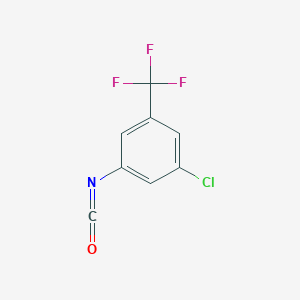
1-Chloro-3-isocyanato-5-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-isocyanato-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H3ClF3NO. It is a derivative of benzene, characterized by the presence of a chlorine atom, an isocyanate group, and a trifluoromethyl group attached to the benzene ring. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-isocyanato-5-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-3-nitro-5-(trifluoromethyl)benzene with phosgene (COCl2) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which subsequently undergoes cyclization to form the isocyanate group.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-isocyanato-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding substituted derivatives.
Addition Reactions: The isocyanate group can react with nucleophiles like water, alcohols, and amines to form ureas, carbamates, and thioureas, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro and nitroso derivatives. Reduction reactions can convert the isocyanate group to an amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Addition Reactions: Reagents include water, alcohols, and amines. The reactions are often conducted at room temperature or slightly elevated temperatures in the presence of a catalyst or base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives such as 1-azido-3-isocyanato-5-(trifluoromethyl)benzene.
Addition Reactions: Ureas, carbamates, and thioureas.
Oxidation and Reduction: Nitro and nitroso derivatives, amines.
Scientific Research Applications
1-Chloro-3-isocyanato-5-(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Biology: The compound is employed in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1-chloro-3-isocyanato-5-(trifluoromethyl)benzene involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of stable adducts. This reactivity is exploited in various applications, including the synthesis of ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
1-Chloro-3-isocyanato-5-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Isocyanato-3,5-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups, which enhance its reactivity and stability compared to the single trifluoromethyl derivative.
4-Chlorobenzotrifluoride: This compound lacks the isocyanate group, making it less reactive in nucleophilic addition reactions.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Similar to this compound, but with two trifluoromethyl groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C8H3ClF3NO |
|---|---|
Molecular Weight |
221.56 g/mol |
IUPAC Name |
1-chloro-3-isocyanato-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H3ClF3NO/c9-6-1-5(8(10,11)12)2-7(3-6)13-4-14/h1-3H |
InChI Key |
YBLHAAVYDYIUCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N=C=O)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13629041.png)
![1-{2-[(3-Ethynylphenyl)amino]ethyl}imidazolidin-2-one](/img/structure/B13629043.png)

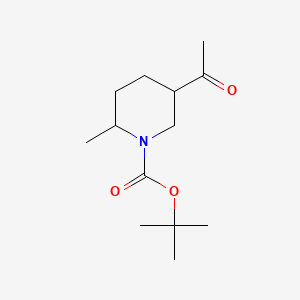

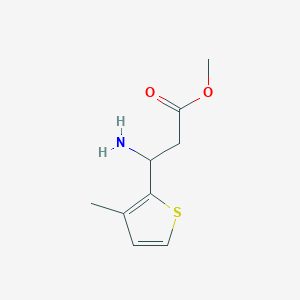

![3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13629068.png)


